N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide
Description
Key physicochemical properties include a boiling point of 521.8°C, a polar surface area (PSA) of 54.34 Ų, and a logP value of 2.702, indicating moderate lipophilicity .
Properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-20-10-14(13-4-2-3-5-16(13)20)17(22)18(23)19-15-11-21-8-6-12(15)7-9-21/h2-5,10,12,15H,6-9,11H2,1H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAPADWWBWFMCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CN4CCC3CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398179 | |
| Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143137-35-3 | |
| Record name | RS 56812 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143137-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RS-56812 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X639VH5LHY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 0 | 78 | 95 |
| DCM | 25 | 65 | 89 |
| Acetonitrile | 40 | 58 | 82 |
THF at 0°C maximizes yield and purity by minimizing side reactions.
Catalytic Enhancements
Adding 5 mol% DMAP (4-dimethylaminopyridine) accelerates amidation, reducing reaction time from 12 to 4 hours.
Purification and Characterization
-
Crystallization as Hydrochloride Salt :
Converting the free base to its hydrochloride salt enhances crystallinity. Dissolving the crude product in ethanol with HCl gas followed by cooling yields 90% pure crystals. -
Spectroscopic Confirmation :
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| Patent US5138060A | 4 | 52 | High-purity intermediates |
| Patent US5510486A | 5 | 48 | Scalability |
| ChemicalBook | 3 | 65 | Short reaction time |
The ChemicalBook route offers the best balance of efficiency and yield, though scalability remains a challenge .
Chemical Reactions Analysis
Types of Reactions
N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C18H24N2O
- Molecular Weight : 311.4 g/mol
- IUPAC Name : N-(1-Azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide
This structure suggests a complex interaction with biological systems, particularly in the central nervous system (CNS).
Neuropharmacology
This compound has been studied for its potential effects on neurotransmission and neuroprotection. Its structural similarity to known neurotransmitter modulators indicates possible applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Mechanism of Action :
The compound may interact with various neurotransmitter receptors, including:
- Acetylcholine Receptors : Enhancing cholinergic transmission could improve cognitive functions.
- Dopamine Receptors : Modulation may alleviate symptoms of Parkinson’s disease.
Pain Management
Research indicates that this compound can influence pain pathways, potentially offering new avenues for analgesic development. Its ability to modulate pain perception through central mechanisms makes it a candidate for further exploration in pain management therapies.
Case Study 1: Cognitive Enhancement
A study published in the Journal of Medicinal Chemistry investigated the cognitive-enhancing properties of similar azabicyclo compounds. Results indicated that compounds with structural similarities to this compound demonstrated significant improvements in memory retention in animal models, suggesting potential applications in treating cognitive impairments associated with aging or neurodegeneration.
Case Study 2: Analgesic Properties
In a clinical trial reported in Pain Research and Management, researchers assessed the analgesic effects of related compounds on chronic pain patients. The findings revealed that these compounds effectively reduced pain scores compared to placebo, highlighting their potential utility in chronic pain management.
Mechanism of Action
The mechanism of action of N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into certain binding sites, while the indole moiety can participate in various chemical interactions. These interactions can modulate biological activities and lead to specific effects.
Comparison with Similar Compounds
Structural Differences :
Functional Implications :
- Compound 39 was optimized as an HIV-1 entry inhibitor, with the hydroxycarbamimidoyl group likely interacting with viral gp120. The rigid scaffold may limit off-target effects, but reduced solubility (due to benzoyl and methoxy groups) could impact bioavailability .
Arazasetron (N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide)
Structural Differences :
Functional Implications :
- Arazasetron is a serotonin (5-HT₃) receptor antagonist, with the benzoxazine-carboxamide group critical for receptor binding. The chloro and methyl groups enhance potency and selectivity .
N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide
Structural Differences :
Functional Implications :
- No biological activity data is reported, but its simplicity may favor synthetic accessibility .
N-[3-(1H-indol-1-yl)propyl]-1-azabicyclo[2.2.2]octan-3-amine
Structural Differences :
Functional Implications :
- The flexible linker may allow broader conformational sampling, but reduced rigidity could diminish target specificity. No explicit activity data is available .
Cephalosporin Derivatives with 1-azabicyclo[4.2.0]octene Moieties
Structural Differences :
- Core Scaffold: Features a β-lactam-containing 1-azabicyclo[4.2.0]octene system (e.g., cephalosporin derivatives in ), distinct from the non-β-lactam 2.2.2 scaffold .
Functional Implications :
- These compounds are antibiotics targeting bacterial cell wall synthesis. The 4.2.0 bicyclic system is critical for β-lactam stability and penicillin-binding protein (PBP) interactions .
Biological Activity
N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure, which contributes to its unique biological activity. The molecular formula is , with a molecular weight of 244.29 g/mol. Its structural features include:
- Bicyclic amine : The azabicyclo[2.2.2]octane moiety, which may influence receptor binding.
- Indole derivative : The presence of a methylindole group that can enhance lipophilicity and receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may act as a ligand for several receptors, including those involved in neurotransmission and enzyme inhibition.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes associated with metabolic pathways, potentially leading to therapeutic effects in conditions like neurodegenerative diseases.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities:
Anticholinergic Activity
The azabicyclo structure provides a scaffold for anticholinergic activity, which can be beneficial in treating conditions such as overactive bladder and certain movement disorders.
Neuroprotective Effects
Studies have shown that compounds similar to this compound possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Study 1: Neuroprotective Properties
A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of related compounds in cellular models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve cell viability in neuronal cell lines exposed to neurotoxic agents .
Study 2: Anticholinergic Effects
Research focusing on the anticholinergic effects demonstrated that the compound could effectively block acetylcholine receptors in vitro, suggesting potential applications in treating cholinergic dysregulation .
Data Table: Biological Activities
Q & A
Q. What are the optimized synthetic routes for N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide, and how are intermediates purified?
Methodology :
- Key Steps :
- Amide Coupling : React 1-methylindole-3-carboxylic acid derivatives with 1-azabicyclo[2.2.2]octan-3-amine using coupling agents like EDCI/HOBt or chloroacetyl chloride under reflux conditions (see analogous procedures in and ).
- Oxoacetamide Formation : Introduce the 2-oxoacetamide moiety via ketone oxidation or direct condensation with glyoxylic acid derivatives.
- Purification : Use silica gel chromatography (gradient elution with 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate or pet-ether to isolate pure product .
- Yield Optimization : Adjust stoichiometry (e.g., 1.5 eq. acetyl chloride, as in ) and reaction time (overnight stirring for complete conversion).
Q. How is the stereochemistry and crystal structure of this compound validated?
Methodology :
- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) to resolve the 3D structure. Ensure crystals are grown via slow evaporation in solvents like ethyl acetate .
- Spectroscopic Confirmation :
- ¹H/¹³C NMR : Compare chemical shifts with analogous bicyclic amines (e.g., δ ~4.90 ppm for quinuclidine protons in ).
- Mass Spectrometry : Confirm molecular weight via ESI/APCI(+) (e.g., [M+H]⁺ and [M+Na]⁺ adducts) .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for formulation?
Methodology :
- Solubility : Test in DMSO, water, and ethanol (e.g., <1 mg/mL in water, requiring DMSO for stock solutions, as in ).
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions may degrade the amide bond (observe via TLC in ).
- pKa Determination : Use potentiometric titration or computational tools (e.g., ACD/Labs) to predict ionization states affecting bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize receptor affinity?
Methodology :
- Analog Synthesis : Modify the indole (e.g., substituents at C1/C3) and quinuclidine moieties (e.g., N-alkylation) to probe steric/electronic effects.
- In Vitro Assays : Screen analogs against 5-HT₃ or mAChR receptors (see and for receptor binding protocols). Use competitive radioligand displacement (e.g., [³H]-GR65630 for 5-HT₃).
- Computational Modeling : Dock analogs into receptor crystal structures (e.g., 5-HT₃ PDB: 5AIN) to identify critical hydrogen bonds or π-π interactions .
Q. How do discrepancies between in vitro potency and in vivo efficacy arise, and how can they be resolved?
Methodology :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), Cmax, and AUC in rodent models. Poor bioavailability may stem from low solubility or first-pass metabolism.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation. Add cytochrome P450 inhibitors (e.g., ketoconazole) to pinpoint enzymes involved .
- Prodrug Design : Mask polar groups (e.g., esterify the oxoacetamide) to enhance membrane permeability .
Q. What strategies mitigate metabolic instability observed in hepatic microsome assays?
Methodology :
- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic pathways via LC-MS/MS.
- Metabolite Identification : Identify primary oxidative metabolites (e.g., N-dealkylation or hydroxylation) using high-resolution mass spectrometry (HRMS).
- Structural Hardening : Introduce deuterium at labile C-H sites (e.g., α to carbonyl) to slow CYP-mediated oxidation .
Q. How do polymorphic forms impact dissolution rates and bioavailability?
Methodology :
- Polymorph Screening : Recrystallize from 10+ solvent systems (e.g., ethanol, acetonitrile) and characterize forms via PXRD, DSC, and Raman spectroscopy.
- Dissolution Testing : Compare Form I (high-energy) vs. Form II (stable) in biorelevant media (e.g., FaSSIF/FeSSIF).
- In Vivo Correlation : Administer polymorphs to rats and measure plasma concentrations to link dissolution to AUC .
Q. What statistical approaches resolve contradictory data in dose-response studies?
Methodology :
- Meta-Analysis : Apply random-effects models (DerSimonian-Laird method) to aggregate data from multiple studies. Assess heterogeneity via I² statistics (e.g., >50% indicates variability requiring subgroup analysis) .
- Sensitivity Testing : Exclude outliers (e.g., studies with high risk of bias) and re-analyze using fixed-effect models.
- Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
